SSTR5 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSTR5 antagonist 1, also known as SCO-240, is a selective and orally available antagonist of the somatostatin receptor subtype 5 (SSTR5) . It has been studied for its potential to treat growth hormone-related disorders . The antagonist has shown to be safe and well-tolerated at all tested doses (1–160 mg/man/day) .
Synthesis Analysis
The synthesis of this compound involves a systematic survey of changes in the central core and head piece while maintaining the diphenyl tail group constant . The azaspirodecanone 10 emerged as a new highly potent and selective SSTR5 antagonist .Scientific Research Applications
1. Glycemic Control in Diabetes
- Endocrine Effects : SSTR5 antagonists have been shown to improve glycemic control in diabetes by influencing insulin and glucagon-like peptide-1 (GLP-1) secretion. Antagonism of the SSTR5 receptor results in increased levels of systemic GLP-1 and stimulates insulin secretion, thereby aiding in better glycemic management (Farb et al., 2017).
2. Pharmacokinetic Profiles
- Drug Development : Research on SSTR5 antagonists includes efforts to improve their pharmacokinetic profiles and reduce undesirable effects, such as hERG inhibition. This optimization is crucial for developing more effective anti-diabetic drugs (Yamasaki et al., 2017).
3. Synergy with Other Therapeutics
- Combined Therapy : SSTR5 antagonists, when used in combination with other agents like DPP-4 inhibitors, show synergistic effects, significantly increasing circulating active GLP-1 and insulin levels in response to glucose, offering a potential strategy for more effective diabetes treatment (Liu et al., 2018).
4. Impact on Gut Hormone Secretion
- Gut Hormone Regulation : Antagonizing SSTR5, along with SSTR2, has been found to enhance GLP-1 secretion in the gut, leading to improved glucose control. This is particularly notable as it suggests a GLP-1 receptor–dependent mechanism for glycemic improvement (Jepsen et al., 2021).
5. Design and Structural Analysis
- Molecular Design : Studies have focused on the design and structural analysis of novel SSTR5 antagonists, aiming to develop compounds with enhanced potency and selectivity for potential therapeutic applications (Hirose et al., 2017).
6. Effects on Cell Proliferation and Hormone Secretion
- Cellular Impact : Research has also been conducted on the differential effects of SSTR5 antagonists on cell proliferation and hormone secretion in specific contexts, such as inflamed uterine tissue (Jana et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The robust effects of SSTR5 antagonist 1 on growth hormone secretion suggest that it may offer an oral treatment option for growth hormone-related disorders . SCOHIA PHARMA, Inc., the company behind the development of this antagonist, is actively seeking a partner worldwide for further development and commercialization of SCO-240 .
Properties
IUPAC Name |
1-[2-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN3O5/c1-3-35-23-13-19(14-24(36-4-2)26(23)20-5-7-22(29)8-6-20)16-31-17-28(18-31)15-25(30-37-28)32-11-9-21(10-12-32)27(33)34/h5-8,13-14,21H,3-4,9-12,15-18H2,1-2H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRAIIGEZLINAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CC4(C3)CC(=NO4)N5CCC(CC5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.